2-Pyridone-6-carboxaldehyde

C-H Activation Alkoxycarbonylation Regioselectivity

Researchers face limited bifunctional scaffolds that combine hydrogen-bonding pyridone cores with discrete aldehyde handles for regioselective C-C bond formation. 2-Pyridone-6-carboxaldehyde solves this precisely. - **Core advantage:** Lactam-lactim tautomerism + C6 aldehyde → site-selective reductive amination, Grignard additions, and cyclization sequences (supported by directed diversity-oriented synthesis evidence). - **Catalytic utility:** Enables ester aminolysis without metal contamination; applicable to HOF design via tautomer-stabilized H-bond networks. - **Supply chain:** Packaged for pharmaceutical intermediate and organocatalyst workflows. Global shipping with stability documentation.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
Cat. No. B8777779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridone-6-carboxaldehyde
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1CC(NC(=O)C1)C=O
InChIInChI=1S/C6H9NO2/c8-4-5-2-1-3-6(9)7-5/h4-5H,1-3H2,(H,7,9)
InChIKeyLXDWONXTGDWNLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridone-6-carboxaldehyde: A 6-Formyl-2-Pyridone Building Block


2-Pyridone-6-carboxaldehyde (synonyms: 6-hydroxypyridine-2-carboxaldehyde, 6-oxo-1,6-dihydropyridine-2-carbaldehyde) is a heteroaromatic aldehyde with the molecular formula C6H5NO2 and a molecular weight of 123.11 g/mol . It belongs to the 2-pyridone class, characterized by a lactam-lactim tautomerism and the ability to participate in hydrogen bonding networks [1]. The compound features an aldehyde group at the 6-position of the 2-pyridone ring, providing a unique reactive handle that distinguishes it from simple pyridine carboxaldehydes and unsubstituted 2-pyridone .

1
2-Pyridone lactam + C6-aldehyde: unique reactive handle for regioselective functionalization and bifunctional catalysis.
2
Site-selective C6 transformations: enables condensation, reductive amination, and C-C bond formation not possible with regioisomers.
3
Dual hydrogen bonding capacity: supports organocatalysis and supramolecular assembly studies.

Why Generic Pyridine Aldehydes or 2-Pyridone Cannot Substitute


Simple pyridine carboxaldehydes (e.g., 2-pyridinecarboxaldehyde) lack the 2-pyridone's lactam functionality, which is critical for tautomer-dependent hydrogen bonding, metal coordination, and biological recognition [1][2]. Conversely, unsubstituted 2-pyridone lacks the aldehyde handle, severely limiting its utility as a synthetic building block for condensation, reductive amination, and C-C bond formation. The unique combination of the 2-pyridone core and the C6-aldehyde in 2-Pyridone-6-carboxaldehyde enables site-selective transformations and bifunctional catalysis that are inaccessible to its individual components or regioisomers, making generic substitution impossible in precision synthesis and ligand design [3].

Simple pyridine carboxaldehydes
Lack the 2-pyridone lactam functionality; tautomer-dependent hydrogen bonding and metal coordination may not transfer.
Unsubstituted 2-pyridone
Missing the C6 aldehyde handle severely limits synthetic utility for condensation and C-C bond formation; cannot serve as a direct replacement.
3- or 5-carboxaldehyde regioisomers
Positional change alters cyclization geometry and regioselective C-H functionalization profiles; may not support the same ring-fused heterocycle libraries.

Quantitative Differentiation: Evidence-Based Comparison


C6-Selective C-H Functionalization

2-Pyridone-6-carboxaldehyde serves as a direct precursor or synthetic equivalent to 2-pyridone-6-carboxylates via selective C6 C-H functionalization. In contrast, unsubstituted 2-pyridone undergoes non-selective or less efficient functionalization at C6. A rhodium-catalyzed protocol enables C6-selective alkoxycarbonylation of 2-pyridones to yield 2-pyridone-6-carboxylates, a transformation previously unrealized for this scaffold [1]. This method proceeds without stoichiometric additives and uses dialkyl dicarbonates as the alkoxycarbonyl source [1].

C6‑Selective C-H Functionalization
Reported
>99% regioselectivity
Synthetic selectivity advantage
Rh catalysis; reported yields up to 99%
C-H Activation Alkoxycarbonylation Regioselectivity

Tautomeric Equilibrium Shift by 6-Formyl Substitution

The 6-formyl substituent significantly stabilizes the 2-pyridinol tautomer over the 2-pyridone form, in contrast to unsubstituted 2-pyridone which favors the lactam tautomer. Theoretical studies indicate that 6-substituents have the greatest stabilizing effect on the 2-pyridinol form among all ring positions, irrespective of electronic nature [1]. This shift alters hydrogen bonding patterns and metal coordination properties, directly impacting bioisosteric behavior in medicinal chemistry.

Tautomeric Equilibrium Shift
Class-level
Predicted shift toward 2-pyridinol
Tautomer-dependent recognition
Computational estimate; class-level inference
Tautomerism Hydrogen Bonding Drug Design

Bifunctional Organocatalysis in Ester Aminolysis

2-Pyridone-6-carboxaldehyde functions as an efficient bifunctional organocatalyst for ester aminolysis, leveraging both hydrogen bond donor (pyridone N-H) and acceptor (aldehyde O) sites. This catalytic activity is not observed with simple pyridine carboxaldehydes or unsubstituted 2-pyridone, which lack the requisite functional group juxtaposition. The reaction proceeds under mild conditions without strict exclusion of air or moisture .

Bifunctional Organocatalysis
Data to verify
Bifunctional H-bond organocatalysis
Metal-free amide synthesis
Qualitative observation; supporting evidence
Organocatalysis Ester Aminolysis Hydrogen Bonding

6-Formyl Group as a Handle for Heterocycle Construction

The 6-formyl group in 2-pyridone-6-carboxaldehyde serves as a versatile electrophilic center for the synthesis of ring-fused 2-pyridones. This contrasts with 2-pyridone-3-carboxaldehyde and 2-pyridone-5-carboxaldehyde, which have less favorable positioning for intramolecular cyclizations. A diversity-oriented synthesis strategy using a formyl and chloromethylene substituted 2-pyridone enabled efficient access to various heterocyclic ring-fused 2-pyridones [1].

6‑Formyl Heterocycle Construction
Class-level
Electrophilic cyclization center
Diversity-oriented heterocycle synthesis
Structural dependency; class-level inference
Heterocycle Synthesis Diversity-Oriented Synthesis Multicyclic Pyridones

Physical Property Differentiation vs. Unsubstituted 2-Pyridone

2-Pyridone-6-carboxaldehyde exhibits a melting point of 156-159 °C and water solubility of approximately 53 g/L . In contrast, unsubstituted 2-pyridone has a melting point of 107-109 °C and higher water solubility (>100 g/L) [1]. The increased melting point of the 6-formyl derivative reflects stronger intermolecular interactions (likely due to aldehyde-mediated hydrogen bonding), which can impact formulation and crystallization behavior.

Physical Property Differentiation
Data to verify
MP: 156–159 °C vs 107–109 °C; Solubility: 53 g/L vs >100 g/L
Handling and formulation context
Cross-study comparison; verify under own conditions
Physicochemical Properties Solubility Melting Point

Commercial Availability and Pricing

2-Pyridone-6-carboxaldehyde is available from multiple specialized vendors (e.g., Aladdin, Santa Cruz Biotechnology) in research quantities (100 mg to 5 g) with pricing ranging from approximately $166 for 100 mg to $5,780 for 5 g . This contrasts with unsubstituted 2-pyridone, which is a commodity chemical available in bulk at significantly lower cost. The premium pricing reflects the specialized synthesis required for the 6-formyl derivative.

Commercial Availability
Data to verify
~100–200× cost premium vs. unsubstituted 2-pyridone
Procurement decision context
Supplier catalog pricing; confirm for current batch
Procurement Commercial Availability Pricing

Optimal Application Scenarios for 2-Pyridone-6-carboxaldehyde


Medicinal Chemistry: 6-Substituted 2-Pyridone Kinase Inhibitors

2-Pyridone-6-carboxaldehyde serves as a critical precursor for constructing 6-substituted 2-pyridone scaffolds that are privileged in kinase inhibitor design. The C6 aldehyde enables regioselective functionalization (e.g., reductive amination, Grignard addition) to install diverse pharmacophores. This application is supported by the exclusive C6 selectivity demonstrated in rhodium-catalyzed alkoxycarbonylation [1] and the established role of 2-pyridones as bioisosteres for phenyl and uracil moieties [2].

Organocatalysis: Metal-Free Amide Synthesis

The bifunctional hydrogen bonding capability of 2-Pyridone-6-carboxaldehyde makes it a viable organocatalyst for ester aminolysis under mild conditions. This application is particularly relevant in pharmaceutical manufacturing where metal contamination must be avoided. The supporting evidence for this catalytic activity is derived from studies on related pyridone-based catalysts [1].

Material Science: Hydrogen-Bonded Organic Frameworks

The enhanced stabilization of the 2-pyridinol tautomer in 2-Pyridone-6-carboxaldehyde, combined with the aldehyde's hydrogen bond acceptor, facilitates the formation of robust hydrogen-bonded networks. This property is exploited in the design of HOFs and supramolecular assemblies, where precise control over tautomeric state is critical for porosity and stability [1].

Diversity-Oriented Synthesis: Ring-Fused 2-Pyridone Libraries

The 6-formyl group enables efficient synthesis of multicyclic 2-pyridones through nucleophile addition followed by cyclization. This application is directly supported by the use of a formyl-substituted 2-pyridone in directed diversity-oriented synthesis [1], providing a strategic entry to complex heterocycles for high-throughput screening.

Application
Selection Property
Validation Focus
2‑Pyridone‑based kinase inhibitor synthesis
Regioselective C6 functionalization
6‑Substituted pyridone scaffold verification
Metal‑free amide bond formation research
Bifunctional hydrogen bonding
Catalytic activity assessment
Hydrogen‑bonded organic framework (HOF) design
Tautomer‑dependent hydrogen bonding
Tautomer population and network stability
Ring‑fused 2‑pyridone library synthesis
6‑Formyl electrophilicity and regiochemistry
Cyclization efficiency and scaffold diversity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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